rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound featuring a tert-butyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of photochemistry to achieve [2 + 2] cycloaddition, which is then followed by various derivatization steps .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
- rac-tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- rac-tert-butyl (1R,5R,6R)-5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Uniqueness: rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. Its bicyclic structure provides a rigid framework that can enhance binding affinity and specificity in biological systems.
Properties
IUPAC Name |
tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-4-7-5-9(7)10(13)6-8/h7-10H,4-6,13H2,1-3H3/t7?,8-,9?,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQKERMPNPZCQG-RGWUEKKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CC2C(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](C2CC2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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